molecular formula C10H10N2O3S B13913029 Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate

Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate

Cat. No.: B13913029
M. Wt: 238.27 g/mol
InChI Key: NOGRCFNAGABAAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with appropriate carboxylate precursors under controlled conditions. One common method includes the use of methyl 2-chlorobenzo[d]thiazole-4-carboxylate as a starting material, which undergoes nucleophilic substitution with methoxyamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

methyl 2-amino-6-methoxy-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-14-5-3-6(9(13)15-2)8-7(4-5)16-10(11)12-8/h3-4H,1-2H3,(H2,11,12)

InChI Key

NOGRCFNAGABAAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC

Origin of Product

United States

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